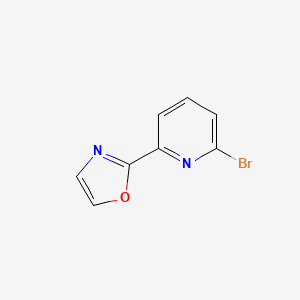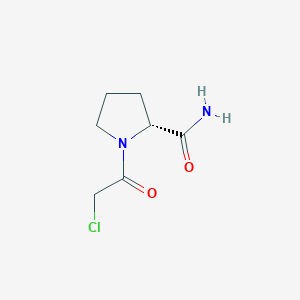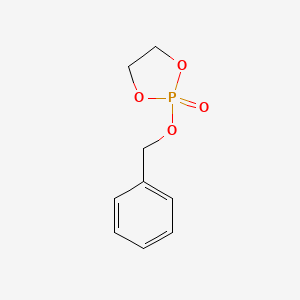
4-Cyclopropoxyaniline
Übersicht
Beschreibung
4-Cyclopropoxyaniline is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.19 . It is used in laboratory settings and for the synthesis of other substances .
Molecular Structure Analysis
The molecular structure of 4-Cyclopropoxyaniline consists of a cyclopropoxy group attached to an aniline group . The cyclopropoxy group is a three-membered ring with one oxygen atom, and the aniline group consists of a benzene ring with one nitrogen atom .Physical And Chemical Properties Analysis
4-Cyclopropoxyaniline has a predicted boiling point of 280.5±13.0 °C and a predicted density of 1.193±0.06 g/cm3 . Its pKa value, a measure of acidity, is predicted to be 5.25±0.10 .Wissenschaftliche Forschungsanwendungen
Synthesis and Bioactivity in Drug Development
Research by Tian, Song, Wang, and Liu (2009) in the field of bioactive compounds highlights the synthesis of derivatives from cyclopropanecarboxylic acid, related to 4-Cyclopropoxyaniline, demonstrating significant herbicidal and fungicidal activities. This indicates its potential application in agricultural chemical development (L. Tian, Jie Song, Jing Wang, & Bin Liu, 2009).
Bioorthogonal Chemistry for Live-Cell Imaging
Li et al. (2014) discuss the development of novel linkers containing cyclopropene, a structural relative of 4-Cyclopropoxyaniline, for bioimaging and target identification of bioactive compounds in live mammalian cells. This work is significant for in situ monitoring of proteins and enzymes in biomedical research (Zhengqiu Li et al., 2014).
Drug Discovery and Development
Talele (2016) emphasizes the increasing use of the cyclopropyl ring, a core component of 4-Cyclopropoxyaniline, in transitioning drug candidates from preclinical to clinical stages. This ring structure enhances drug potency and reduces off-target effects, making it valuable in drug design (T. Talele, 2016).
Advanced Organic Synthesis Techniques
Zewge et al. (2007) discuss the cycloacylation of aniline derivatives, akin to 4-Cyclopropoxyaniline, in synthesizing 4-quinolones under mild conditions. This method is important for preparing a range of heterocycles and bis-quinolones, showcasing advanced organic synthesis techniques (D. Zewge et al., 2007).
Inclusion Complexes and Drug Solubility Enhancement
Jansook, Ogawa, and Loftsson (2018) illustrate the use of cyclodextrins, structurally related to 4-Cyclopropoxyaniline, in enhancing the solubility of poorly soluble drugs. This is crucial in pharmaceutical formulations, impacting drug bioavailability and efficacy (P. Jansook, N. Ogawa, & T. Loftsson, 2018).
Eigenschaften
IUPAC Name |
4-cyclopropyloxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-7-1-3-8(4-2-7)11-9-5-6-9/h1-4,9H,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANNTDOLEANZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Hydroxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B3186034.png)
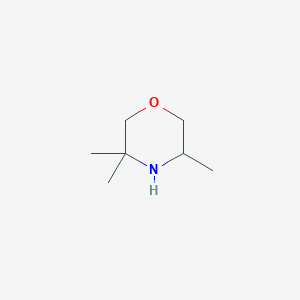
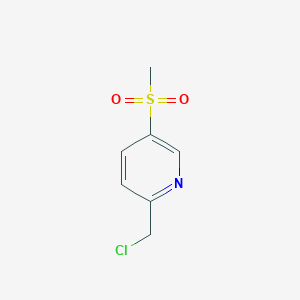
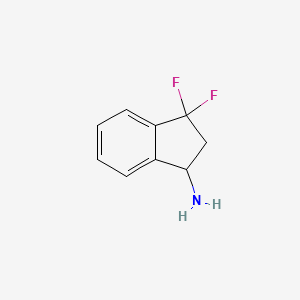


![[1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid](/img/structure/B3186084.png)


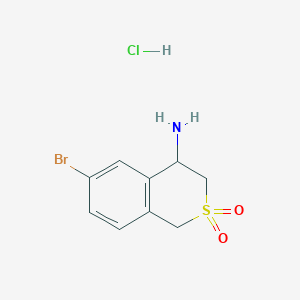
![6,7-Dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid](/img/structure/B3186120.png)
